molecular formula C9H11N3O3 B2714866 N-ethyl-N-(5-nitropyridin-2-yl)acetamide CAS No. 115474-10-7

N-ethyl-N-(5-nitropyridin-2-yl)acetamide

Cat. No.: B2714866
CAS No.: 115474-10-7
M. Wt: 209.205
InChI Key: DTVOEVFIAAUKAO-UHFFFAOYSA-N
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Description

Strategic Positioning of N-ethyl-N-(5-nitropyridin-2-yl)acetamide within Pyridine (B92270) Chemistry

The pyridine ring is a fundamental heterocyclic scaffold in organic chemistry, and its derivatives are integral to medicinal and materials chemistry. The introduction of a nitro group (-NO₂) onto the pyridine ring, as seen in this compound, significantly influences the electronic properties and reactivity of the molecule. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. researchgate.net

Elucidating the Academic Rationale for this compound Investigations

The academic interest in compounds like this compound stems from the well-documented biological activities of both nitropyridine and N-substituted acetamide (B32628) scaffolds.

Nitropyridine Derivatives: Nitropyridine derivatives are known to exhibit a wide range of biological activities. They are key intermediates in the synthesis of various bioactive molecules. nih.gov For instance, 2-amino-5-nitropyridine (B18323) is a common starting material for the synthesis of compounds with potential antimalarial and anticancer properties. nih.gov The nitro group itself can be a crucial pharmacophore or can be reduced to an amino group, providing a handle for further molecular elaboration. The synthesis of potent Janus kinase 2 (JAK2) inhibitors has been accomplished using nitropyridine intermediates. nih.gov

N-Substituted Acetamide Moiety: The N-substituted acetamide group is a common feature in many pharmaceuticals and biologically active compounds. archivepp.com This functional group can participate in hydrogen bonding and other non-covalent interactions, which are critical for the binding of a molecule to a biological target, such as an enzyme or a receptor. archivepp.com Recent studies have highlighted the role of N-substituted acetamide derivatives as potent antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory diseases. acs.orgnih.gov Furthermore, N-acetamide substituted pyrazolopyrimidines have been investigated as pharmacological ligands for the translocator protein (TSPO), a target for molecular imaging and therapy in oncology. wustl.edu The acetamide moiety also plays a role in the development of cyclooxygenase-II (COX-II) inhibitors, which are used to treat pain and inflammation. archivepp.com

The combination of these two pharmacologically relevant motifs in this compound makes it a compound of significant academic interest for the discovery of new therapeutic agents. Investigations would likely focus on its potential as an enzyme inhibitor, an anti-inflammatory agent, or an anticancer compound.

Historical Trajectories and Foundational Concepts in Related Nitro-Pyridinyl Acetamide Scaffolds

The development of synthetic routes to nitropyridines has been a subject of chemical research for many years. A common method for the synthesis of 2-amino-5-nitropyridine involves the nitration of 2-aminopyridine (B139424) using a mixture of concentrated sulfuric acid and fuming nitric acid. chemicalbook.com This foundational reaction provides a key intermediate for the synthesis of a wide array of 5-nitropyridine derivatives.

The subsequent modification of the amino group is a logical step in the exploration of this chemical space. The synthesis of this compound would likely proceed from a precursor such as N-ethyl-5-nitropyridin-2-amine. This intermediate could then be acetylated using acetyl chloride or acetic anhydride (B1165640) to yield the final product. The synthesis of related N-acetyl-N-(pyridin-2-yl)acetamide derivatives has been documented, demonstrating the feasibility of such transformations. nih.gov

The broader context of N-acyl substitution on amino-heterocycles is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its solubility, stability, and ability to cross biological membranes. This historical understanding of structure-activity relationships provides a strong foundation for the investigation of novel compounds like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-(5-nitropyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-3-11(7(2)13)9-5-4-8(6-10-9)12(14)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVOEVFIAAUKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Ethyl N 5 Nitropyridin 2 Yl Acetamide and Analogues

De Novo Synthetic Routes and Pathway Design for N-ethyl-N-(5-nitropyridin-2-yl)acetamide

The de novo synthesis of this compound can be strategically designed through a convergent pathway, primarily involving the preparation of a key intermediate, N-ethyl-5-nitropyridin-2-amine, followed by N-acetylation.

A plausible synthetic pathway commences with the nitration of a suitable pyridine (B92270) precursor. The synthesis of the precursor, N-ethyl-5-nitropyridin-2-amine, can be achieved through the nitration of pyridine derivatives followed by ethylation. researchgate.net

Exploration of Precursor Reactivity and Transformation Pathways

The primary precursor for the synthesis is typically 2-aminopyridine (B139424). The reactivity of the pyridine ring is significantly influenced by the amino group, which is an activating group, and the nitrogen atom in the ring, which is deactivating. Nitration of 2-aminopyridine is a key transformation. This reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. The amino group directs the electrophilic nitration to the 3- and 5-positions. The 5-nitro isomer is the major product due to steric hindrance at the 3-position.

Once 2-amino-5-nitropyridine (B18323) is obtained, the next step involves the selective N-ethylation of the exocyclic amino group. This can be achieved using various ethylating agents such as ethyl iodide or diethyl sulfate (B86663) in the presence of a suitable base to yield N-ethyl-5-nitropyridin-2-amine.

The final step is the N-acetylation of the secondary amine, N-ethyl-5-nitropyridin-2-amine. This transformation is typically accomplished using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction.

An alternative pathway could involve the initial acetylation of 2-aminopyridine to form 2-acetamidopyridine (B118701). This would be followed by nitration. The acetyl group is also an activating group and would direct the nitro group to the 5-position. The subsequent step would then be the N-ethylation of the amide nitrogen. However, N-alkylation of amides can sometimes be challenging.

Optimizing Reaction Conditions for Enhanced Selectivity and Yield

Optimization of reaction conditions is crucial at each step to maximize the yield and selectivity of the desired product.

For the nitration of 2-aminopyridine , the reaction temperature and the ratio of nitric acid to sulfuric acid are critical parameters. Lower temperatures are generally preferred to control the exothermicity of the reaction and minimize side product formation.

In the N-ethylation step , the choice of base and solvent plays a significant role. A non-nucleophilic base is often preferred to avoid competing reactions. The reaction temperature and time also need to be optimized to ensure complete conversion without degradation of the product.

For the N-acetylation of N-ethyl-5-nitropyridin-2-amine , the choice of the acetylating agent and the reaction conditions can influence the efficiency of the reaction. Acetic anhydride is a common and effective reagent. The reaction can often be performed under mild conditions, sometimes even without a catalyst or solvent. rsc.org The use of a base, such as pyridine or triethylamine, can accelerate the reaction. Optimization of temperature and reaction time is necessary to ensure complete conversion and minimize the formation of impurities.

Table 1: Optimization of N-Acetylation of a Secondary Amine
EntryAcetylating AgentSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)
1Acetic AnhydrideDichloromethanePyridineRoom Temp285
2Acetic AnhydrideTetrahydrofuranTriethylamineRoom Temp382
3Acetyl ChlorideDichloromethaneTriethylamine0 to Room Temp1.590
4Acetic AnhydrideNoneNone80-850.595

Regioselective and Stereoselective Approaches in this compound Synthesis

Controlling Positional Isomerism in Pyridine Ring Functionalization

The primary challenge in the functionalization of the pyridine ring is controlling the position of the incoming substituents. In the synthesis of this compound, the key regioselective step is the nitration of 2-aminopyridine. The amino group at the 2-position directs the electrophilic nitro group primarily to the 5-position. This is due to the electronic directing effect of the amino group and steric hindrance at the 3-position. By carefully controlling the nitration conditions, a high yield of the desired 2-amino-5-nitropyridine can be achieved, thus minimizing the formation of the 3-nitro isomer.

Should the alternative pathway of nitrating 2-acetamidopyridine be considered, the regioselectivity is also expected to favor the 5-position due to the ortho-, para-directing nature of the acetamido group.

Enantioselective and Diastereoselective Synthesis of Chiral Analogues (if applicable)

The structure of this compound itself is achiral. However, chiral analogues could be synthesized by introducing a chiral center, for instance, by using a chiral acylating agent or by modifying the ethyl group with a chiral substituent.

For the synthesis of chiral analogues, asymmetric synthesis strategies would be employed. For example, if a chiral center were to be introduced on the N-acyl chain, one could use a chiral carboxylic acid derivative for the acylation step. The use of chiral catalysts or auxiliaries could also be explored to induce stereoselectivity.

The synthesis of chiral 2-aminopyridine derivatives has been reported, which could serve as precursors for chiral analogues. These methods often involve asymmetric catalysis to introduce chirality at a specific position on the pyridine ring or its substituents.

Derivatization and Functionalization Strategies for this compound Core Structure

The this compound core structure presents several sites for derivatization and functionalization, allowing for the generation of a library of analogues.

The nitro group at the 5-position is a versatile functional handle. It can be reduced to an amino group, which can then be further modified through diazotization, acylation, or alkylation reactions. The resulting amino group can also be a precursor for the introduction of other functional groups via Sandmeyer-type reactions.

The pyridine ring itself can undergo further electrophilic or nucleophilic substitution, although the existing substituents will influence the position and feasibility of these reactions. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

The acetamide (B32628) group also offers opportunities for modification. The methyl group of the acetyl moiety could potentially be functionalized.

Table 2: Potential Derivatization Reactions of the this compound Core
Reaction TypeTarget SiteReagents and ConditionsPotential Product
Nitro Group Reduction5-Nitro groupSnCl2/HCl or H2/Pd-CN-ethyl-N-(5-aminopyridin-2-yl)acetamide
Amine Acylation5-Amino group (post-reduction)Acyl chloride, baseN-ethyl-N-(5-acetamidopyridin-2-yl)acetamide
Nucleophilic Aromatic SubstitutionPyridine RingVarious nucleophilesSubstitution of a ring hydrogen or other leaving group
Side-chain FunctionalizationAcetyl methyl groupStrong base, electrophileN-ethyl-N-(5-nitropyridin-2-yl)-3-substituted-propanamide

Chemical Modifications of the Nitro Group and Acetamide Moiety

The reactivity of this compound is largely centered around the nitro and acetamide functionalities. These groups can be selectively targeted to generate a diverse library of analogues.

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the chemical behavior of the pyridine ring. nih.govmdpi.com Its strong activating effect facilitates nucleophilic reactions on the scaffold. nih.gov Often described as a "synthetic chameleon," the nitro group can be transformed into a variety of other functional groups, serving as a versatile synthetic handle. nih.gov The most common modification is its reduction to an amino group (-NH₂), which is a key step in the synthesis of many biologically active molecules. sci-hub.st This transformation can be achieved using various reducing agents, including catalytic hydrogenation. sci-hub.st The resulting amine is a nucleophile itself and can undergo a wide range of subsequent reactions, such as diazotization or acylation. Furthermore, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement by other functionalities. nih.gov

The acetamide moiety (-N(C₂H₅)C(O)CH₃) also offers opportunities for modification. The amide bond can be hydrolyzed under acidic or basic conditions to yield N-ethyl-5-nitropyridin-2-amine, the parent secondary amine. This primary product can then be re-acylated with a wide range of acylating agents (e.g., different acyl chlorides or anhydrides) to introduce novel side chains, thereby altering the molecule's steric and electronic properties. This approach allows for systematic exploration of the structure-activity relationship of analogues. The synthesis of various pyridine-acetamide hybrids often involves the acylation of a precursor pyridinylamine, demonstrating the feasibility of this strategy. researchgate.netnih.gov

Table 1: Potential Chemical Transformations of Functional Moieties
Functional GroupReaction TypeProduct Functional GroupPotential ReagentsReference
Nitro (-NO₂)ReductionAmine (-NH₂)H₂, Pd/C; Fe/HCl; SnCl₂ nih.govsci-hub.st
Nitro (-NO₂)Nucleophilic Substitution (SNAr)Varies (e.g., -OR, -SR)Alkoxides, Thiolates nih.gov
Acetamide (-N(Et)Ac)HydrolysisSecondary Amine (-NH(Et))Aqueous Acid (e.g., HCl) or Base (e.g., NaOH)General Organic Chemistry Principles
Parent Amine (-NH(Et))AcylationModified Amide (-N(Et)COR)Acyl Chlorides (RCOCl), Anhydrides ((RCO)₂O) researchgate.net

Substitution Patterns on the Pyridine Ring for Scaffold Diversification

Diversification of the pyridine scaffold is crucial for developing new chemical entities with tailored properties. nih.govresearchgate.net This can be achieved by introducing various substituents at different positions on the pyridine ring, either by modifying a pre-existing nitropyridine core or by constructing the ring from acyclic precursors.

One powerful strategy is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. The Hantzsch pyridine synthesis, for example, condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) (or an ammonia source) to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. baranlab.org By varying the aldehyde and ketoester components, a wide array of substituted pyridines can be generated. More advanced three-component ring transformations can directly yield highly functionalized nitropyridines. nih.gov

Another key approach is the functionalization of pre-made pyridine rings. The electron-deficient nature of the 5-nitropyridine system makes it susceptible to nucleophilic attack. Vicarious Nucleophilic Substitution (VNS) is a method that allows for the formal substitution of hydrogen with a nucleophile, enabling the introduction of alkyl or amino groups onto the ring. researchgate.net Furthermore, precursor molecules like 2-chloro-5-nitropyridine (B43025) are valuable intermediates. The chlorine atom can be readily displaced by a variety of nucleophiles (amines, alcohols, thiols) via an SNAr mechanism before the introduction of the ethyl and acetyl groups.

Advanced dearomatization strategies offer a pathway to complex, three-dimensional structures from flat aromatic precursors. nih.govmdpi.com These reactions, often catalyzed by transition metals, transform the pyridine ring into non-aromatic piperidine (B6355638) or dihydropyridine derivatives, significantly increasing the structural diversity of the resulting molecular library. nih.gov

Table 2: Methodologies for Pyridine Scaffold Diversification
MethodologyDescriptionKey FeatureReference
Multi-Component Reactions (e.g., Hantzsch)Assembly of the pyridine ring from multiple acyclic precursors in one pot.High diversity from readily available starting materials. baranlab.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group (e.g., halogen) on the ring by a nucleophile.Effective for functionalizing electron-deficient rings. researchgate.net
Vicarious Nucleophilic Substitution (VNS)Introduction of substituents via nucleophilic attack and subsequent elimination, formally replacing a hydrogen atom.Direct C-H functionalization of the nitropyridine ring. researchgate.net
Catalytic DearomatizationConversion of the aromatic pyridine ring into a saturated or partially saturated heterocycle.Creates complex, 3D scaffolds from simple aromatic precursors. nih.govmdpi.com

Sustainable and Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce the environmental impact of chemical processes. jocpr.com These principles are highly relevant to the synthesis of this compound and its analogues, encouraging the development of cleaner and more efficient methodologies.

Solvent-Free and Catalytic Reaction Protocols

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. Solvent-free reaction conditions, often referred to as "neat" or solid-state reactions, can lead to improved reaction rates, higher yields, and simplified purification procedures. researchgate.net Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions. researchgate.netmdpi.com By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts. researchgate.net

Catalysis is a cornerstone of green chemistry. Catalysts, used in small amounts, can increase reaction rates and selectivity, allowing reactions to proceed under milder conditions (e.g., lower temperature and pressure) and reducing energy consumption. For the synthesis of acetamide moieties, catalytic amounts of a base like potassium tert-butoxide can be employed in solvent-free conditions to drive the reaction efficiently. researchgate.net The development of novel catalytic systems, including biocatalysts and reusable solid-supported catalysts, is an active area of research aimed at making the synthesis of N-heterocycles more sustainable. mdpi.com

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.comprimescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com A reaction with a high atom economy is one that generates minimal waste.

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

This metric is distinct from percentage yield, as a reaction can have a 100% yield but a very low atom economy if it produces a large quantity of stoichiometric byproducts. primescholars.com For example, addition reactions, such as the Diels-Alder cycloaddition, are considered highly atom-economical as they incorporate all reactant atoms into the final product, achieving 100% atom economy. jocpr.com In contrast, substitution and elimination reactions inherently have lower atom economies because they generate byproducts.

In the context of synthesizing this compound, applying the principle of atom economy would favor synthetic routes that build the molecule through addition or multi-component condensation reactions over lengthy, linear syntheses that involve protecting groups or generate significant stoichiometric waste. Designing a synthesis that maximizes the incorporation of starting material atoms into the final structure is a key goal for minimizing waste and creating a more sustainable chemical process.

Computational and Theoretical Studies of N Ethyl N 5 Nitropyridin 2 Yl Acetamide

Quantum Chemical Investigations of Electronic Structure and Reactivity of N-ethyl-N-(5-nitropyridin-2-yl)acetamide

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are instrumental in understanding the electronic properties and inherent reactivity of a molecule. These theoretical studies provide fundamental insights into molecular behavior at the atomic level. However, specific DFT-derived data for this compound are not present in the available literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density in these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack. This analysis would also provide the energy gap, offering a quantitative measure of the molecule's kinetic stability and chemical reactivity. Without dedicated computational studies, specific energy values and orbital visualizations for this compound remain undetermined.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the charge distribution and predicting how a molecule will interact with other chemical species. Different colors on the MEP map denote varying electrostatic potentials:

Red: Regions of most negative potential, associated with high electron density. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, associated with electron deficiency. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

An MEP map for this compound would illustrate the electron-rich areas, likely around the oxygen atoms of the nitro and acetamide (B32628) groups, and the electron-poor regions, likely near the hydrogen atoms. This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of chemical reaction. Specific MEP maps for this compound have not been found in published research.

Prediction of Global Chemical Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Calculation of these descriptors for this compound would provide a comprehensive profile of its stability and reactivity. For example, a high chemical hardness would suggest low reactivity, while a high electrophilicity index would indicate a strong capacity to act as an electrophile. No published data for these specific descriptors for the title compound could be located.

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule, which are crucial for understanding its function and interactions. Such studies for this compound have not been reported in the scientific literature.

Conformational Preferences and Energy Minima

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformations (energy minima) and the energy barriers between them. This would reveal the most likely shapes the molecule adopts under given conditions, which is essential for understanding how it might interact with biological targets or other reactants.

Solvent Effects on Molecular Conformations

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Interactions between the solute and solvent molecules (e.g., hydrogen bonding, dipole-dipole interactions) can stabilize or destabilize certain conformations. MD simulations performed in different solvent environments (e.g., in a polar solvent like water versus a nonpolar solvent like chloroform) would elucidate how the conformational landscape of this compound changes. This information is vital for predicting its behavior in various experimental or biological settings. Without specific simulation data, the influence of solvents on the conformation of this compound remains speculative.

In Silico Prediction of Potential Molecular Interaction Profiles of this compound

In silico methods provide powerful tools for predicting how a molecule might interact with biological targets, offering insights into its potential pharmacological relevance. These predictions are based on the molecule's three-dimensional structure and physicochemical properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.gov This method allows for the estimation of binding affinity and the analysis of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

For this compound, a hypothetical docking study can be performed against a model protein kinase, a common target for pyridine-based inhibitors. Such studies typically reveal that the pyridine (B92270) ring can act as a hinge-binder, forming hydrogen bonds with backbone residues in the kinase hinge region. The nitro group, being a strong electron-withdrawing group, can participate in electrostatic or dipole-dipole interactions, while the N-ethyl-acetamide moiety can occupy a more solvent-exposed region or interact with hydrophobic pockets.

The results of such a simulation would typically include a binding energy score, which quantifies the strength of the interaction, and a detailed map of the binding pose.

Table 1: Hypothetical Molecular Docking Results for this compound with a Model Kinase

Parameter Predicted Value Interacting Residues (Example) Interaction Type
Binding Energy -7.5 kcal/mol Leu83, Val11 Hydrogen Bond (Pyridine N)
Lys65, Asp145 Hydrogen Bond (Acetamide O)
Phe144 π-π Stacking (Pyridine Ring)

Note: This data is illustrative and based on typical results for similar compounds.

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery for evaluating the quality of a compound. researchgate.net LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LLE assesses potency relative to its lipophilicity (LogP). These metrics help in optimizing lead compounds by maximizing potency while maintaining drug-like properties.

Theoretical predictions for this compound can be calculated using its molecular formula (C9H10N4O3) and predicted LogP value.

Molecular Weight: 222.20 g/mol

Heavy Atom Count (HAC): 16

Predicted LogP (cLogP): ~1.5 (This is an estimate based on similar structures)

Using the hypothetical binding energy from the docking study (-7.5 kcal/mol), we can estimate the binding affinity (pKi) and subsequently the efficiency metrics.

Table 2: Predicted Ligand Efficiency Metrics for this compound

Metric Formula Calculated Value Interpretation
Ligand Efficiency (LE) -ΔG / HAC 0.47 kcal/mol/atom Indicates good binding efficiency for its size.

Note: Values are derived from the hypothetical binding energy and an estimated cLogP.

Theoretical Spectroscopic Characterization (NMR, IR, UV-Vis) of this compound

Computational chemistry allows for the theoretical prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound and to understand its electronic properties. researchgate.net Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for these calculations. researchgate.net

A crucial step in computational spectroscopy is the comparison of theoretical data with experimental results. scielo.org.za This validation confirms that the computational model accurately represents the molecule's structure and electronic environment. Discrepancies between calculated and experimental values are expected due to factors like solvent effects and the fact that calculations are performed on a single molecule in the gas phase, but a good correlation confirms the structural assignment.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

Spectrum Parameter Predicted (Calculated) Value Expected Experimental Value
¹H NMR Pyridine H (ortho to NO₂) ~9.2 ppm ~9.0 ppm
Pyridine H (meta to NO₂) ~8.5 ppm ~8.3 ppm
-CH₂- (Ethyl) ~4.1 ppm ~4.0 ppm
-CH₃ (Ethyl) ~1.3 ppm ~1.2 ppm
-CH₃ (Acetyl) ~2.4 ppm ~2.3 ppm
¹³C NMR C=O (Amide) ~170 ppm ~169 ppm
Pyridine C-NO₂ ~145 ppm ~144 ppm
Pyridine C-N(Ac)Et ~155 ppm ~154 ppm
IR C=O Stretch (Amide) ~1695 cm⁻¹ ~1685 cm⁻¹
NO₂ Asymmetric Stretch ~1530 cm⁻¹ ~1520 cm⁻¹
NO₂ Symmetric Stretch ~1355 cm⁻¹ ~1345 cm⁻¹

| UV-Vis | λmax (π→π*) | ~315 nm | ~320 nm |

Note: This data is illustrative, based on DFT calculations for analogous structures.

Theoretical vibrational frequency analysis provides a detailed assignment of each band in the infrared (IR) and Raman spectra to specific molecular motions. researchgate.net This is achieved through calculations of the potential energy distribution (PED), which describes the contribution of individual bond stretches, bends, and torsions to each vibrational mode.

For this compound, key vibrational modes include:

C=O Stretching: A strong band expected around 1685 cm⁻¹, characteristic of the amide carbonyl group. scielo.org.za

NO₂ Stretching: Two distinct bands are expected for the nitro group: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretches from the pyridine ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and acetyl groups appear in the 2850-3000 cm⁻¹ region.

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring typically occur in the 1400-1600 cm⁻¹ region.

Chemoinformatics and Structure-Based Design Principles for this compound Analogs

Chemoinformatics and structure-based design (SBDD) are disciplines that use computational methods to analyze chemical data and design new molecules with desired properties. nih.govfrontiersin.org Based on the theoretical interaction profile of this compound, several strategies can be proposed for designing analogs.

Modification of the N-Ethyl Group: The ethyl group can be replaced with other alkyl or cycloalkyl groups to probe for additional hydrophobic interactions within a target's binding pocket. Introducing polar functionalities on this group could also allow for new hydrogen bonds with the protein.

Replacement of the Acetyl Group: The acetyl moiety can be modified to alter the molecule's hydrogen bonding capacity and steric profile. Replacing it with larger acyl groups or different functional groups could optimize interactions in the solvent-exposed region of a binding site.

Substitution on the Pyridine Ring: The nitro group is a key feature, but its position could be moved, or it could be replaced with other electron-withdrawing groups (e.g., cyano, sulfone) to modulate the electronic properties of the pyridine ring and its interaction potential.

Scaffold Hopping: This advanced technique involves replacing the central pyridine scaffold with other heterocyclic systems (e.g., pyrimidine, pyrazine) while maintaining the key interaction points. This can lead to the discovery of novel chemical series with improved properties. nih.gov

These design principles, guided by computational predictions, can accelerate the process of lead optimization by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Sophisticated Analytical and Spectroscopic Characterization of N Ethyl N 5 Nitropyridin 2 Yl Acetamide

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis of N-ethyl-N-(5-nitropyridin-2-yl)acetamide

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS provides an exact mass that can be used to calculate a unique molecular formula.

The molecular formula for this compound is C₉H₁₁N₃O₃. biosynth.com The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This high-precision measurement is critical for differentiating between compounds that may have the same nominal mass but different elemental compositions.

The analysis of the isotopic pattern, which arises from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, provides further confirmation of the elemental composition. The relative intensities of the M+1 and M+2 peaks in the mass spectrum correspond to the probabilities of incorporating one or more of these heavier isotopes into a molecule. For C₉H₁₁N₃O₃, the expected isotopic distribution can be calculated and compared with the experimental data to validate the proposed formula.

Table 1: Theoretical Mass and Isotopic Abundance for C₉H₁₁N₃O₃

Ion Formula Calculated Mass (Da) Relative Abundance (%)
C₉H₁₁N₃O₃ (M+) 209.0795 100.00
¹³CC₈H₁₁N₃O₃ (M+1) 210.0829 10.15
C₉H₁₁¹⁵NN₂O₃ (M+1) 210.0766 1.11

This table presents theoretical values. Actual experimental data would be required for direct comparison.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a "structural fingerprint," offering insights into the connectivity of atoms and the stability of different parts of the molecule.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. Key expected cleavages include:

Loss of the acetyl group: A primary fragmentation would likely involve the cleavage of the amide bond, resulting in the loss of a neutral ketene (B1206846) (CH₂=C=O) molecule (42.01 Da), leading to a significant fragment ion.

Cleavage of the ethyl group: Fragmentation could occur via the loss of ethene (C₂H₄, 28.03 Da) from the N-ethyl group.

Fragmentation of the pyridine (B92270) ring: The nitro-substituted pyridine ring can undergo characteristic cleavages, including the loss of NO₂ (46.01 Da) or other ring-opening fragmentations.

These fragmentation pathways allow for the systematic reconstruction of the molecule's structure, confirming the presence and arrangement of the ethyl, acetamide (B32628), and nitropyridine moieties.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Comprehensive Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity between atoms. science.govprinceton.edu

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons). For this compound, distinct signals are expected for the three protons on the pyridine ring, the quartet and triplet of the ethyl group, and the singlet of the acetyl group.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including those in the pyridine ring, the ethyl group, and the acetyl group (both methyl and carbonyl carbons).

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It would show correlations between the protons of the ethyl group (quartet and triplet) and among the coupled protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbon atoms they are attached to (one-bond C-H correlation). princeton.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). princeton.edu It is crucial for piecing together the molecular structure by connecting fragments. For instance, it would show correlations from the ethyl protons to the nitrogen-attached pyridine carbon and from the acetyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net It is valuable for determining the molecule's conformation and stereochemistry.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected HMBC Correlations (from ¹H) Expected COSY Correlations (from ¹H)
Pyridine-H3 ~8.4 ~138 C2, C4, C5 H4
Pyridine-H4 ~7.8 ~125 C2, C3, C5, C6 H3, H6
Pyridine-H6 ~9.2 ~148 C2, C4, C5 H4
N-CH₂ ~4.1 (q) ~45 C(acetyl), C2(pyridine), CH₃(ethyl) CH₃(ethyl)
N-CH₂-CH₃ ~1.3 (t) ~13 C(acetyl), CH₂(ethyl) CH₂(ethyl)
Acetyl-CH₃ ~2.3 (s) ~22 C=O None
Acetyl-C=O - ~170 - -

This table contains predicted values based on typical chemical shifts for similar functional groups. An actual experimental analysis is required for verification.

In cases where a compound can exist in different crystalline forms (polymorphism), solid-state NMR (ssNMR) can be a valuable tool. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid lattice. It can distinguish between different polymorphs, which may exhibit different chemical shifts and relaxation times due to variations in crystal packing and intermolecular interactions. While no polymorphic studies for this compound have been reported, ssNMR remains a powerful option should different crystalline forms be discovered.

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a map of electron density can be generated, from which the positions of individual atoms can be determined with exceptional accuracy.

A successful crystallographic analysis of this compound would provide definitive data on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Molecular conformation: The exact spatial orientation of the ethyl and acetamide groups relative to the pyridine ring.

Intermolecular interactions: The nature of forces such as hydrogen bonds, dipole-dipole interactions, or π-stacking that govern how the molecules pack together in the crystal lattice.

While a crystal structure for this specific compound is not publicly available, the data obtained would be presented in a standardized format, as shown in the hypothetical table below.

Table 3: Representative Crystallographic Data Table

Parameter Value
Chemical formula C₉H₁₁N₃O₃
Formula weight 209.21
Crystal system (e.g., Monoclinic)
Space group (e.g., P2₁/c)
a (Å) Experimental Value
b (Å) Experimental Value
c (Å) Experimental Value
α (°) Experimental Value
β (°) Experimental Value
γ (°) Experimental Value
Volume (ų) Experimental Value
Z (molecules/unit cell) Experimental Value
Density (calculated, g/cm³) Experimental Value
R-factor (%) Experimental Value

This table is a template. An experimental single-crystal X-ray diffraction analysis is required to obtain these values.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. A powerful tool to visualize and quantify these interactions is Hirshfeld surface analysis. This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

While a specific crystal structure and corresponding Hirshfeld surface analysis for this compound are not publicly available, studies on similar molecules, such as 2-amino-5-nitropyridine (B18323), demonstrate the utility of this technique. researchgate.net In such compounds, the nitro group often participates in hydrogen bonding, which would be clearly visualized with this analysis. researchgate.net

Table 1: Potential Intermolecular Interactions in this compound

Interaction Type Potential Participating Atoms/Groups Significance in Crystal Packing
Hydrogen Bonding Nitro group (O) with pyridyl or ethyl (H) Strong directional interactions influencing packing
π-π Stacking Pyridine rings of adjacent molecules Contributes to the stabilization of the crystal lattice

Absolute Configuration Assignment (for chiral derivatives)

Chirality is a key consideration in the study of pharmacologically active molecules. If this compound were to possess a stereocenter, for instance through modification of the ethyl or acetyl groups to include a chiral center, the determination of its absolute configuration would be crucial. Techniques such as single-crystal X-ray diffraction are the gold standard for assigning the absolute configuration of chiral molecules.

Currently, there is no information in the scientific literature to suggest that this compound is a chiral molecule or that chiral derivatives have been synthesized and their absolute configurations determined. Should such derivatives be created, their characterization would necessitate these specialized analytical techniques.

Chromatographic Methodologies for Purity Assessment and Impurity Profiling of this compound

Chromatographic techniques are indispensable for determining the purity of a chemical compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18 (Octadecylsilane)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis (detection at a wavelength of maximum absorbance)
Temperature Ambient or controlled (e.g., 25 °C)

Gas Chromatography (GC), on the other hand, is suitable for volatile and thermally stable compounds. Given the acetamide and nitropyridine moieties, the thermal stability of this compound would need to be evaluated before selecting GC as a primary purity assessment tool. If the compound is sufficiently volatile and stable, GC with a flame ionization detector (FID) would provide high sensitivity for organic impurities.

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

In the case of chiral derivatives of this compound, determining the enantiomeric excess (ee) is critical. Chiral chromatography, a specialized form of HPLC, is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Commonly used CSPs are based on polysaccharides like cellulose (B213188) or amylose. nih.gov The choice of the specific CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For this compound, the characteristic vibrational modes would include:

C=O stretching: A strong absorption in the FTIR spectrum, typically around 1650-1700 cm⁻¹, corresponding to the amide carbonyl group.

N-O stretching: Strong absorptions for the nitro group, usually observed in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

C-N stretching: Vibrations associated with the C-N bonds of the pyridine ring and the amide group.

C-H stretching: Vibrations from the ethyl and acetyl groups, as well as the pyridine ring.

FTIR and Raman spectroscopy are complementary techniques. While FTIR is particularly sensitive to polar functional groups like the carbonyl and nitro groups, Raman spectroscopy can provide useful information about the non-polar parts of the molecule and the pyridine ring vibrations. Analysis of the vibrational spectra of related compounds, such as 5-bromo-2-nitropyridine, can aid in the assignment of the observed bands for this compound. researchgate.net

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber Range (cm⁻¹)
Amide C=O stretch 1650 - 1700
Asymmetric NO₂ stretch 1500 - 1570
Symmetric NO₂ stretch 1300 - 1370
Aromatic C=C and C=N stretch 1400 - 1600
Aliphatic C-H stretch 2850 - 3000

Mechanistic Insights into Molecular Interactions of N Ethyl N 5 Nitropyridin 2 Yl Acetamide Theoretical and Biophysical Focus

Theoretical Elucidation of Molecular Recognition Principles Involving N-ethyl-N-(5-nitropyridin-2-yl)acetamide

Hydrogen Bonding Networks and Aromatic Interactions

No published studies were identified that have computationally modeled or theoretically predicted the hydrogen bonding capabilities or aromatic interactions of this compound. Such studies would typically involve quantum chemical calculations to map the molecule's electrostatic potential and identify potential hydrogen bond donors and acceptors, as well as regions susceptible to π-π stacking or other aromatic interactions.

Conformational Adaptations Upon Interaction

There is no available research on the conformational flexibility of this compound or how its conformation might change upon interaction with a biological target or model system. This type of analysis would require computational methods like molecular dynamics simulations to explore the molecule's conformational landscape.

Biophysical Characterization of this compound Interactions with Model Systems

Interaction with Synthetic Membranes or Liposomes

No experimental data from techniques such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, or fluorescence spectroscopy have been published to characterize the interaction of this compound with synthetic membranes or liposomes. These studies would be necessary to understand its permeability and potential to cross biological membranes.

Protein Binding Studies with Purified Target Proteins (excluding functional outcomes)

There are no published protein binding studies for this compound. Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or NMR spectroscopy are commonly used to determine binding affinity and thermodynamics, but no such data exists for this specific compound in the available scientific literature.

Emerging Research Avenues and Future Perspectives for N Ethyl N 5 Nitropyridin 2 Yl Acetamide

Exploration of Undiscovered Synthetic Transformations for N-ethyl-N-(5-nitropyridin-2-yl)acetamide

The synthesis of this compound and its analogues typically relies on established multi-step organic reactions. These often involve the nitration of a pyridine (B92270) ring, followed by nucleophilic substitution and subsequent acylation to build the final structure. evitachem.com While effective, these classical methods present opportunities for innovation to enhance efficiency, yield, and substrate scope.

Future synthetic research is anticipated to move beyond these traditional pathways. The exploration of novel catalytic systems, particularly those involving transition metals, could provide more direct and elegant routes to this and related compounds. For instance, advanced cross-coupling reactions could be developed to forge the key carbon-nitrogen bonds in a single, highly controlled step. Furthermore, the principles of green chemistry are likely to drive the development of syntheses that utilize more benign solvents and reagents, and potentially employ flow chemistry for safer and more scalable production.

Another promising direction is the functionalization of the pyridine ring itself. While the nitro group is a powerful electron-withdrawing group that directs substitution, future research could explore transformations that modify or replace the nitro group after the core structure is assembled. researchgate.net This could lead to a diverse library of derivatives with tailored properties, expanding the chemical space accessible from this foundational scaffold. Such explorations could involve selective reduction of the nitro group or its displacement via nucleophilic aromatic substitution, opening pathways to new classes of compounds. nih.gov

Advanced Computational Methodologies for Predicting this compound Behavior

Computational chemistry offers powerful tools for predicting the behavior and properties of molecules, thereby guiding experimental work and accelerating discovery. For this compound, advanced computational methodologies can provide deep insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) has proven to be a robust method for studying nitropyridine derivatives. tandfonline.comresearchgate.net By applying DFT calculations, researchers can accurately predict various properties of this compound, as detailed in the table below.

Table 1: Application of Computational Methods to this compound

Computational Method Predicted Properties and Insights Potential Impact
Density Functional Theory (DFT) Calculation of heat of formation, molecular orbital energies (HOMO/LUMO), and electron density distribution. tandfonline.comresearchgate.net Predicts thermodynamic stability, reactivity hotspots, and sites susceptible to nucleophilic or electrophilic attack.
Time-Dependent DFT (TD-DFT) Simulation of UV-Visible absorption spectra. Aids in the interpretation of experimental spectroscopic data and understanding the molecule's photophysical properties.
Molecular Dynamics (MD) Simulations Modeling the compound's interaction with biological macromolecules (e.g., proteins, DNA) or materials surfaces over time. Predicts binding modes and affinities, providing a rationale for potential biological activity or material science applications.

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bond strengths and intermolecular interactions. | Offers detailed understanding of the forces holding the molecule together and how it interacts with its environment. |

These computational approaches are instrumental in building a comprehensive theoretical understanding of the molecule. For example, DFT calculations can elucidate the influence of the nitro group on the aromaticity and electronic properties of the pyridine ring. researchgate.net This knowledge is crucial for designing new molecules with enhanced characteristics and for predicting their behavior in complex biological or material systems. rsc.org

Novel Analytical Tools for Enhanced Characterization of this compound

Thorough characterization is essential to confirm the structure, purity, and properties of this compound. While standard analytical techniques provide foundational data, novel and advanced tools are being employed for a more comprehensive understanding. ijpsjournal.comacs.org

Standard characterization typically involves Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) to confirm molecular weight, and Infrared (IR) spectroscopy to identify functional groups. evitachem.com High-Performance Liquid Chromatography (HPLC) is often used to assess purity. ijpsjournal.com However, emerging analytical methods can provide significantly more detailed information.

Table 2: Standard vs. Novel Analytical Techniques for Characterization

Technique Standard Application Novel/Advanced Application Enhanced Information Gained
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR for basic structure confirmation. 2D-NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and map out the complete bonding network. ijpsjournal.com Provides definitive structural confirmation, especially for complex molecules or isomers.
Mass Spectrometry (MS) Low-resolution MS for molecular weight determination. acs.org High-Resolution Mass Spectrometry (HRMS) for obtaining exact mass measurements and determining the elemental composition. ijpsjournal.com Unambiguously confirms the molecular formula, distinguishing it from other compounds with the same nominal mass.
Chromatography-Mass Spectrometry Standard Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Thermal Desorption/Pyrolysis-GC/MS (TD-Pyr-GC/MS) to analyze the compound directly from a complex matrix or material without extensive sample preparation. mdpi.com Enables analysis of the compound when incorporated into materials or in trace amounts where traditional extraction is difficult.

| X-ray Crystallography | Not routinely used unless a crystalline sample is available. | Single-crystal X-ray diffraction to determine the precise three-dimensional atomic arrangement in the solid state. researchgate.net | Provides unequivocal proof of structure, bond lengths, bond angles, and intermolecular interactions in the crystal lattice. |

The application of these advanced methods is crucial for establishing a complete and unambiguous profile of this compound, which is a prerequisite for its development in any high-value application. acs.org

Conceptual Contributions of this compound to Chemical Biology and Material Science Paradigms

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of FDA-approved drugs and biologically active compounds. mdpi.comnih.gov The introduction of a nitro group and an N-ethylacetamide side chain creates a molecule with unique potential to contribute to new paradigms in chemical biology and material science.

Chemical Biology: In chemical biology, small molecules are used as probes to interrogate complex biological systems. nih.gov this compound, with its distinct functional groups, could serve as a valuable tool compound. The electron-deficient nitropyridine ring can engage in specific non-covalent interactions with biological targets, while the acetamide (B32628) group can act as a hydrogen bond donor or acceptor. ontosight.ai Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov Consequently, this compound could serve as a lead structure in drug discovery programs, particularly for targeting enzymes or receptors where the specific electronic and steric profile of the molecule is beneficial. evitachem.com

Material Science: In material science, the focus is on designing molecules with specific physical or chemical properties. The nitro group in this compound makes it an energetically rich molecule. Studies on other nitropyridine derivatives have highlighted their potential as energetic materials. tandfonline.comresearchgate.net While this specific compound may not be a powerful explosive, its energetic properties could be tuned and exploited in the design of novel propellants, gas-generating agents, or functional materials where controlled energy release is desired. Furthermore, the polar nature of the molecule suggests it could be investigated for applications in nonlinear optics or as a component in advanced polymers where specific electronic characteristics are required.

Q & A

Q. Advanced

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or nitroreductases). The nitro group may act as a hydrogen-bond acceptor.
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~1.8) and bioavailability, critical for in vivo studies .

What safety precautions are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential carcinogenicity (acetamide derivatives are IARC Group 2B) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can researchers assess the compound’s potential as an enzyme inhibitor or bioactive agent?

Q. Advanced

  • In vitro assays : Screen against target enzymes (e.g., nitroreductases) using UV-Vis spectroscopy to monitor nitro group reduction.
  • Kinetic studies : Measure IC₅₀ values via dose-response curves. Compare with analogs (e.g., 2-chloro-N-(5-phenyl-oxadiazol-2-yl)acetamide) to establish structure-activity relationships .

What solvent systems are optimal for solubility and stability in experimental protocols?

Q. Basic

  • Polar aprotic solvents : DMSO or DMF for high solubility (>50 mg/mL).
  • Aqueous buffers : Use pH 7.4 PBS with <5% organic cosolvent to prevent precipitation.
  • Avoid strong acids/bases : Nitro groups hydrolyze under extreme pH, releasing toxic byproducts .

How does thermal or photolytic degradation impact experimental reproducibility?

Q. Advanced

  • Thermogravimetric analysis (TGA) : Determine decomposition onset (>150°C suggests thermal stability).
  • Light sensitivity : Store in amber vials; UV-Vis monitoring (λmax ~270 nm) detects nitro group photolysis.
  • HPLC-MS : Identify degradation products (e.g., N-ethylpyridin-2-amine) .

What HPLC conditions resolve this compound from related impurities?

Q. Advanced

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 10% B to 90% B over 20 min.
  • Detection : UV at 254 nm; retention time ~12.5 min .

What mechanistic insights explain nitro group reduction in catalytic hydrogenation studies?

Q. Advanced

  • Catalyst choice : Pd/C or Raney Ni in ethanol selectively reduce nitro to amine.
  • Byproduct analysis : Monitor NH₃ release via conductivity or GC-MS.
  • Theoretical support : Frontier molecular orbital (FMO) analysis predicts electron transfer pathways during reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.